

Overview of globally approved EGFR inhibitors and their targets

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A comprehensive overview of globally approved Epidermal Growth Factor Receptor (EGFR) inhibitors and their targets is detailed in this technical guide. The content herein is specifically curated for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the mechanisms, clinical efficacy, and methodologies associated with these pivotal cancer therapeutics.

Introduction to EGFR and its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, which also includes HER2/neu (ErbB-2), Her 3 (ErbB-3), and Her 4 (ErbB-4). Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of several tyrosine residues in its C-terminal domain.^[1] This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.^{[2][3][4]} Dysregulation of EGFR signaling, through mechanisms such as receptor overexpression, ligand-independent activation via mutations in the kinase domain, or gene amplification, is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC), colorectal cancer, and head and neck squamous cell carcinoma. This central role has established EGFR as a prime target for anticancer therapies.

Classification of EGFR Inhibitors

Globally approved EGFR inhibitors can be broadly categorized into two main classes: small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. The TKIs are further

classified into three generations based on their mechanism of action and resistance profiles.

First-Generation EGFR Tyrosine Kinase Inhibitors

First-generation EGFR TKIs are reversible inhibitors that compete with adenosine triphosphate (ATP) at the kinase domain of EGFR. They are most effective in patients with specific activating mutations in the EGFR gene, primarily deletions in exon 19 and the L858R point mutation in exon 21.

Inhibitor	Approved Indications	Target EGFR Mutations	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS) (months)	Median Overall Survival (OS) (months)	Key Clinical Trials
Gefitinib	Metastatic NSCLC	Exon 19 deletions, L858R	50% - 71.2% ^{[2][5]}	9.5 - 9.7 ^{[2][3]}	21.6 - 24.3 ^{[2][3]}	IPASS, IFUM
Erlotinib	Metastatic NSCLC, Pancreatic Cancer	Exon 19 deletions, L858R	61.5% - 83% ^{[2][6]}	6.3 - 13.1 ^{[2][6]}	16.9 ^[6]	EURTAC, BR.21
Icotinib	Advanced NSCLC (Approved in China)	Exon 19 deletions, L858R	52.6% - 64.8% ^[7]	10.3 ^[7]	23.2 ^[7]	CONVINC E, ICOGEN

Second-Generation EGFR Tyrosine Kinase Inhibitors

Second-generation EGFR TKIs are irreversible inhibitors that form a covalent bond with the EGFR kinase domain, leading to a more sustained inhibition. They have a broader spectrum of activity compared to the first-generation inhibitors, targeting both common activating mutations and some uncommon mutations.

Inhibitor	Approved Indications	Target EGFR Mutations	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS) (months)	Median Overall Survival (OS) (months)	Key Clinical Trials
Afatinib	Metastatic NSCLC	Exon 19 deletions, L858R, G719X, L861Q, S768I	56% - 78% [2][3]	11.0 - 13.6[3]	26.9 (for G719X/L861Q/S768I) [2]	LUX-Lung 3, LUX-Lung 6, LUX-Lung 7
Dacomitinib	Metastatic NSCLC	Exon 19 deletions, L858R	75%[6]	14.7[6]	34.1[8]	ARCHER 1050

Third-Generation EGFR Tyrosine Kinase Inhibitors

Third-generation EGFR TKIs are designed to overcome the most common mechanism of resistance to first- and second-generation inhibitors, the T790M "gatekeeper" mutation in exon 20. They are also active against the common sensitizing mutations while having less activity against wild-type EGFR, which can reduce side effects.

Inhibitor	Approved Indications	Target EGFR Mutations	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS) (months)	Median Overall Survival (OS) (months)	Key Clinical Trials
Osimertinib	Metastatic NSCLC (first-line for sensitizing mutations; second-line for T790M)	Exon 19 deletions, L858R, T790M	53% - 77% [5][8]	7.0 - 19.3[5][8]	12.7 - 26.8[5][9]	AURA3, FLAURA
Lazertinib	Advanced NSCLC with T790M (Approved in South Korea)	Exon 19 deletions, L858R, T790M	55.3% - 72.8%[3][7]	11.1[3]	Not Reached[3]	NCT03046992
Almonertinib	Advanced NSCLC with T790M (Approved in China)	Exon 19 deletions, L858R, T790M	68.9%[1][6]	12.3[1][6]	Not Reported	APOLLO

EGFR-Targeting Monoclonal Antibodies and Other Novel Inhibitors

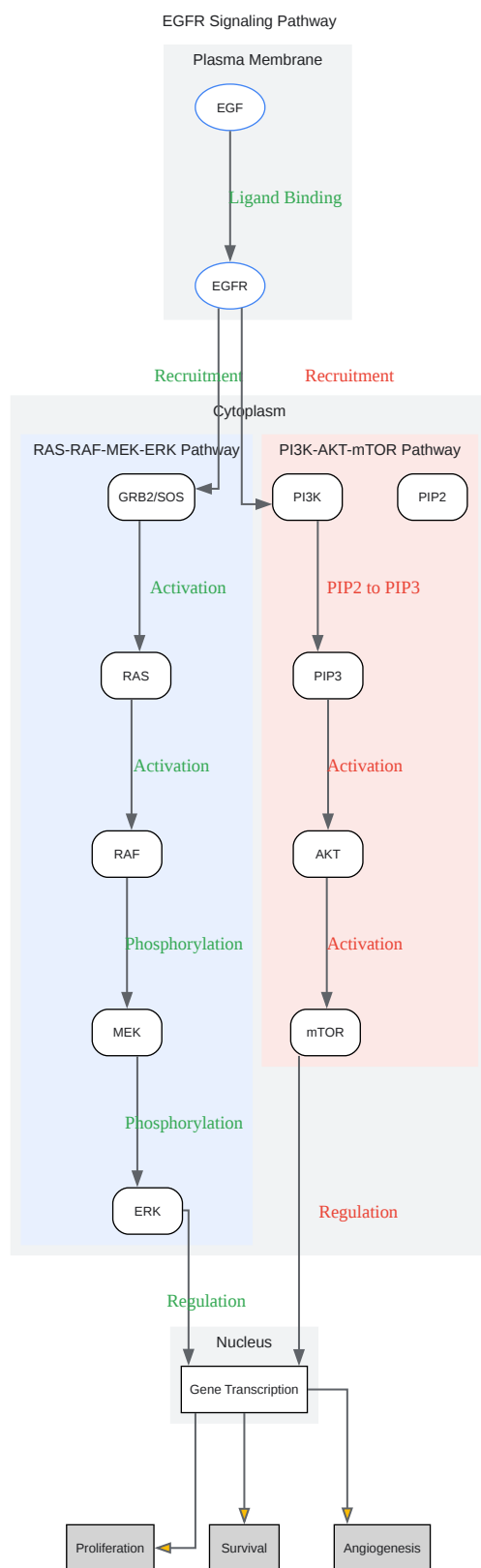
Monoclonal antibodies targeting EGFR bind to the extracellular domain of the receptor, preventing ligand binding and subsequent receptor activation. Some also mediate antibody-dependent cell-mediated cytotoxicity (ADCC).

Inhibitor	Approved Indications	Target	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS) (months)	Median Overall Survival (OS) (months)	Key Clinical Trials
Cetuximab	Metastatic Colorectal Cancer (KRAS wild-type), Head and Neck Cancer	EGFR extracellular domain	Varies by combination therapy	Varies by combination therapy	Varies by combination therapy	BOND, CRYSTAL
Panitumumab	Metastatic Colorectal Cancer (KRAS wild-type)	EGFR extracellular domain	~10% (monotherapy in refractory mCRC)[10]	3.0 (monotherapy in refractory mCRC)[10]	Varies by combination therapy	PRIME
Necitumumab	Metastatic Squamous NSCLC (in combination with chemotherapy)	EGFR extracellular domain	31% (with chemo) vs 29% (chemo alone)	5.7 (with chemo) vs 5.5 (chemo alone)	11.5 (with chemo) vs 9.9 (chemo alone)	SQUIRE
Amivantamab	Metastatic NSCLC with EGFR exon 20 insertion mutations	EGFR and MET extracellular domains	40%[2]	8.3[2]	22.8 (in previously treated patients)	CHRYSLIS

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a conformational change, leading to receptor dimerization and the activation of its intracellular tyrosine kinase domain. This results in the autophosphorylation of specific tyrosine residues, which then serve as docking sites for various signaling proteins. The two major downstream pathways activated are the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is a key regulator of cell survival and apoptosis inhibition.



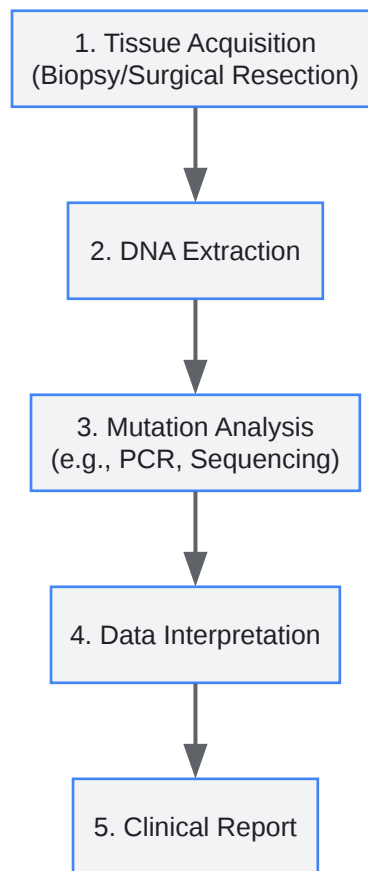
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EGFR Signaling Cascade

Experimental Workflow: EGFR Mutation Analysis

The detection of EGFR mutations is critical for selecting patients who are likely to respond to TKI therapy. The standard workflow involves tissue acquisition, DNA extraction, and mutation analysis.

EGFR Mutation Analysis Workflow



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EGFR Mutation Detection Workflow

Methodologies for Key Experiments

EGFR Mutation Analysis

- Objective: To identify the presence of activating or resistance mutations in the EGFR gene.
- Methodology:

- **Sample Collection:** Tumor tissue is obtained through biopsy or surgical resection. Formalin-fixed, paraffin-embedded (FFPE) tissue is commonly used.
- **DNA Extraction:** Genomic DNA is extracted from the tumor tissue using commercially available kits. The quality and quantity of the extracted DNA are assessed.
- **Mutation Detection:**
 - **Real-Time Polymerase Chain Reaction (PCR):** Allele-specific primers are used to selectively amplify mutated DNA sequences. This method is highly sensitive and relatively rapid.
 - **Sanger Sequencing:** This is the traditional "gold standard" method but has lower sensitivity compared to PCR-based methods.
 - **Next-Generation Sequencing (NGS):** Allows for the simultaneous analysis of multiple genes and can detect a wide range of mutations, including rare ones.
- **Data Analysis:** The results are analyzed to determine the presence or absence of specific EGFR mutations.

Cell Viability Assay (MTT Assay)

- **Objective:** To determine the cytotoxic or cytostatic effect of an EGFR inhibitor on cancer cell lines.
- **Methodology:**
 - **Cell Culture:** Cancer cells with known EGFR mutation status are cultured in 96-well plates.
 - **Treatment:** The cells are treated with varying concentrations of the EGFR inhibitor for a specified period (e.g., 72 hours).
 - **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

EGFR Phosphorylation Assay

- Objective: To assess the ability of an EGFR inhibitor to block the autophosphorylation of EGFR.
- Methodology:
 - Cell Culture and Treatment: Cancer cells are cultured and then treated with the EGFR inhibitor for a short period.
 - Ligand Stimulation: The cells are stimulated with EGF to induce EGFR phosphorylation.
 - Cell Lysis: The cells are lysed to extract total protein.
 - Western Blotting or ELISA:
 - Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EGFR and total EGFR.
 - ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that uses specific antibodies to capture and detect phosphorylated EGFR.
 - Detection and Quantification: The levels of phosphorylated EGFR are detected and quantified, often normalized to the total EGFR levels.

Assessment of Objective Response Rate (ORR)

- Objective: To evaluate the antitumor activity of an EGFR inhibitor in clinical trials.
- Methodology (RECIST 1.1 Criteria):
 - Baseline Tumor Assessment: At the beginning of the trial, all measurable tumors (target lesions) are identified and their longest diameters are measured using imaging techniques like CT or MRI.
 - Follow-up Assessments: Tumor measurements are repeated at regular intervals during the treatment.
 - Response Classification:
 - Complete Response (CR): Disappearance of all target lesions.
 - Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions.
 - Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions or the appearance of new lesions.
 - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
 - ORR Calculation: The ORR is the percentage of patients who achieve a CR or PR.

Conclusion

The development of EGFR inhibitors represents a landmark achievement in precision oncology. The continued evolution of these agents, from the first to the third generation and the advent of novel antibody-based therapies, has significantly improved outcomes for patients with EGFR-driven malignancies. A thorough understanding of their mechanisms of action, specific targets, and the methodologies used to evaluate their efficacy is essential for the ongoing development of more effective and personalized cancer treatments. This guide provides a foundational resource for professionals dedicated to advancing the field of oncology drug discovery and development.

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